molecular formula C23H16Cl2O3S B11534235 (2E)-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-1-benzothiophen-3(2H)-one

(2E)-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-1-benzothiophen-3(2H)-one

Cat. No.: B11534235
M. Wt: 443.3 g/mol
InChI Key: DOEFHXDBPMGCQF-SSDVNMTOSA-N
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Description

(2E)-2-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a complex organic compound with a unique structure that includes a benzothiophene core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophenol and appropriate aldehydes or ketones.

    Introduction of the Methoxy and Dichlorophenyl Groups: These groups are introduced through nucleophilic substitution reactions, often using methoxybenzene and dichlorobenzene derivatives.

    Final Condensation: The final step involves the condensation of the intermediate compounds to form the desired product under controlled conditions, such as refluxing in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the benzothiophene ring to a dihydrobenzothiophene.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or dihydro derivatives.

Scientific Research Applications

(2E)-2-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: This compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2E)-2-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: Shares the dichlorophenyl group but lacks the benzothiophene core.

    Methoxybenzene: Contains the methoxy group but lacks the dichlorophenyl and benzothiophene components.

    Benzothiophene: The core structure without the additional functional groups.

Uniqueness

What sets (2E)-2-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE apart is its combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C23H16Cl2O3S

Molecular Weight

443.3 g/mol

IUPAC Name

(2E)-2-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1-benzothiophen-3-one

InChI

InChI=1S/C23H16Cl2O3S/c1-27-20-10-14(11-22-23(26)17-4-2-3-5-21(17)29-22)6-9-19(20)28-13-15-7-8-16(24)12-18(15)25/h2-12H,13H2,1H3/b22-11+

InChI Key

DOEFHXDBPMGCQF-SSDVNMTOSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)C3=CC=CC=C3S2)OCC4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)C3=CC=CC=C3S2)OCC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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